Product packaging for Dermorphin, 4-hyp(6)-(Cat. No.:CAS No. 77614-17-6)

Dermorphin, 4-hyp(6)-

Cat. No.: B12721021
CAS No.: 77614-17-6
M. Wt: 818.9 g/mol
InChI Key: OBMDBUWMBOPDST-JJDRJQAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dermorphin, 4-Hyp(6)-, also known as 6-(4-Hyp)-dermorphin or dermorphin with 4-hydroxyproline at position 6, is a natural opioid peptide first isolated from the skin of South American frogs belonging to the genus Phyllomedusa . This heptapeptide is characterized by its unique structure, which includes a D-amino acid residue, a rare feature resulting from post-translational modification not coded for by standard genetics . This compound exhibits exceptionally high affinity and selectivity for mu-opioid receptors (MOR), functioning as a potent agonist . In foundational research, it has been shown to possess potent and long-lasting analgesic effects, demonstrated to be hundreds to thousands of times more potent than morphine in various animal models following intracerebroventricular administration . Its research applications extend beyond analgesia to include the study of thermoregulation, where structural modifications of the dermorphin molecule have been linked to hypothermic and vasomotor activities . Additional areas of scientific interest include its effects on gastrointestinal function and endocrine secretion, such as the stimulation of prolactin and growth hormone in human subjects . Furthermore, studies have indicated that while continuous administration leads to the development of tolerance and physical dependence, these effects may be less pronounced than those observed with morphine . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for any form of human or veterinary clinical use, including personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H50N8O11 B12721021 Dermorphin, 4-hyp(6)- CAS No. 77614-17-6

Properties

CAS No.

77614-17-6

Molecular Formula

C40H50N8O11

Molecular Weight

818.9 g/mol

IUPAC Name

(2S,4R)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C40H50N8O11/c1-22(44-37(56)29(41)15-24-7-11-26(50)12-8-24)36(55)46-30(16-23-5-3-2-4-6-23)38(57)43-19-34(53)45-31(17-25-9-13-27(51)14-10-25)40(59)48-20-28(52)18-33(48)39(58)47-32(21-49)35(42)54/h2-14,22,28-33,49-52H,15-21,41H2,1H3,(H2,42,54)(H,43,57)(H,44,56)(H,45,53)(H,46,55)(H,47,58)/t22-,28-,29+,30+,31+,32+,33+/m1/s1

InChI Key

OBMDBUWMBOPDST-JJDRJQAMSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@@H](CO)C(=O)N)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CC(CC3C(=O)NC(CO)C(=O)N)O)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

Discovery and Elucidation of Dermorphin, 4 Hyp 6

Isolation and Identification from Amphibian Skin Secretions

Dermorphin (B549996) and its analogues were first discovered and isolated from the skin secretions of South American frogs belonging to the genus Phyllomedusa. nih.govwikipedia.org In the early 1980s, a research group led by Vittorio Erspamer conducted groundbreaking work by isolating a potent opiate-like peptide from methanol (B129727) extracts of the skin of the waxy monkey tree frog, Phyllomedusa sauvagei. nih.govucsd.edunih.gov This heptapeptide (B1575542) was named "dermorphin," derived from the words "derm" (skin) and "morphine," reflecting its origin and potent activity. nih.gov The discovery was significant as the skin of these amphibians contains a myriad of bioactive compounds within specialized serous glands. mdpi.commdpi.com

Subsequent investigations into other species within the same genus led to the identification of dermorphin analogues. Notably, methanol extracts from the skin of the Brazilian frog Phyllomedusa rhodei were found to contain not only dermorphin but also approximately equal amounts of an analogue where the proline residue at position 6 is hydroxylated. nih.govresearchgate.net This analogue is known as Hyp(6)-dermorphin or Dermorphin, 4-hyp(6)-. nih.govnih.gov The isolation of these peptides from natural sources marked the beginning of extensive research into a new family of opioid peptides with unique structural features. mdpi.comresearchgate.net

Table 1: Amphibian Sources of Dermorphin and its Hyp(6) Analogue

Compound Species Family Reference
Dermorphin Phyllomedusa sauvagei Phyllomedusinae nih.govucsd.edu

Initial Structural Determination and Amino Acid Sequence Analysis

The initial structural elucidation of dermorphin revealed a heptapeptide with the amino acid sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂. ucsd.edunih.gov The most remarkable and surprising finding was the presence of a D-alanine (D-Ala) residue at the second position. ucsd.edunih.gov At the time of its discovery in 1981, this was an unprecedented finding, as D-amino acids were thought to be confined to lower life forms like bacteria and molluscs, not vertebrates. nih.govwikipedia.orgnih.gov

The determination of the sequence and the configuration of the amino acids involved a combination of techniques. The D-configuration of the alanine (B10760859) residue was established through methods such as comparing the natural peptide with synthetically produced versions containing either L-Ala or D-Ala. nih.gov The synthetic all-L-amino acid version of the peptide was found to be practically inactive, confirming that the D-Ala residue was crucial for the peptide's potent biological activity. nih.govnih.gov The presence of this D-amino acid is the result of an unusual post-translational modification of the precursor peptide, which is encoded in the frog's genome with a standard L-alanine codon. wikipedia.orgresearchgate.net An amino acid isomerase enzyme is responsible for this stereochemical conversion from the L- to the D-form after the peptide chain has been synthesized. wikipedia.org

Characterization of the 4-Hyp(6) Analogue

The analogue Dermorphin, 4-hyp(6)- (also referred to as Hyp⁶-dermorphin) was isolated alongside dermorphin from the skin of Phyllomedusa rhodei. nih.gov Its structure is highly similar to that of dermorphin, with the key difference being the substitution of the proline (Pro) residue at position 6 with a 4-hydroxyproline (B1632879) (Hyp) residue. nih.gov

The amino acid sequence of this analogue is therefore: H-Tyr-D-Ala-Phe-Gly-Tyr-Hyp-Ser-NH₂. nih.gov Like dermorphin, it is a heptapeptide amide and, crucially, retains the D-alanine residue at position 2, which is vital for its activity. nih.govnih.gov

The synthesis of Hyp(6)-dermorphin was achieved using conventional segment condensation methods in solution, which also allowed for detailed comparative studies with dermorphin. nih.gov Characterization studies demonstrated that Hyp(6)-dermorphin possesses a spectrum of central and peripheral bioactivity that is very similar to that of the parent dermorphin molecule. nih.govnih.gov For instance, in assays testing for competition with [³H]Leu-enkephalin for binding to opioid receptors, both dermorphin and its Hyp(6) analogue showed high affinity, whereas the synthetic L-Ala² version had very low affinity. nih.gov

Table 2: Amino Acid Sequences of Dermorphin and its 4-Hyp(6) Analogue

Peptide Sequence Reference
Dermorphin H-Tyr-D-Ala -Phe-Gly-Tyr-Pro -Ser-NH₂ ucsd.edunih.gov

Table of Mentioned Compounds

Compound Name
Dermorphin
Dermorphin, 4-hyp(6)-
Morphine
[³H]Leu-enkephalin
L-Ala²-dermorphin
Tyrosine (Tyr)
D-Alanine (D-Ala)
Phenylalanine (Phe)
Glycine (Gly)
Proline (Pro)
Serine (Ser)

Biosynthesis and Precursor Processing Pathways

Gene Cloning and Precursor Identification in Phyllomedusa sauvagei

The genetic blueprint for dermorphin (B549996) is located in the skin of the South American tree frog, Phyllomedusa sauvagei. Through the process of gene cloning, the cDNA encoding the dermorphin precursor has been successfully identified and sequenced. This precursor protein is known as prepro-dermorphin.

The cloned cDNA reveals that the precursor protein contains the standard L-alanine codon (GCG) at the position where D-alanine is ultimately found in the mature dermorphin peptide. nih.gov This finding was a crucial piece of evidence demonstrating that the D-amino acid is not incorporated during protein synthesis but is the result of a later modification.

Analysis of the prepro-dermorphin sequence shows that it is a multi-domain protein. It contains a signal peptide at the N-terminus, which directs the protein into the secretory pathway. Following the signal peptide, there are multiple copies of dermorphin-related sequences, each flanked by specific amino acid residues that signal for enzymatic cleavage. The precursor also contains sequences for other related peptides, such as dermenkephalin. nih.gov

**Table 1: Characteristics of the Dermorphin Precursor Protein from *Phyllomedusa sauvagei***

FeatureDescription
Precursor Name Prepro-dermorphin
Source Organism Phyllomedusa sauvagei
Genetic Codon for D-Ala GCG (L-Alanine)
Structure Contains a signal peptide and multiple copies of dermorphin and related peptides.
Processing Signals Flanking amino acid sequences that direct enzymatic cleavage.

Post-Translational Modifications and D-Amino Acid Incorporation Mechanism

Following the ribosomal synthesis of prepro-dermorphin, a series of post-translational modifications occur to produce the final, biologically active dermorphin peptide. These modifications are critical for the peptide's function and include proteolytic cleavage, C-terminal amidation, and the stereochemical conversion of an L-amino acid to a D-amino acid.

The most remarkable of these modifications is the conversion of an L-alanine residue to a D-alanine residue at the second position of the peptide chain. This isomerization is a key step, as the D-alanine is essential for dermorphin's potent opioid activity. pnas.org The mechanism for this conversion involves a dehydrogenation/hydrogenation stereoinversion process. nih.govresearchgate.net An enzyme, a peptide L-amino acid isomerase, catalyzes this reaction. This enzyme acts on the L-alanine residue within the peptide sequence, converting it to its D-isomer. This process occurs after the precursor protein has been synthesized and is a true post-translational event. pnas.org

Another significant modification is the hydroxylation of the proline residue at the sixth position to form 4-hydroxyproline (B1632879) in Hyp(6)-dermorphin. This hydroxylation is also an enzymatic process that occurs post-translationally. The final modification is the amidation of the C-terminal serine residue, which is common for many bioactive peptides and contributes to their stability and activity. uniprot.org

Table 2: Key Post-Translational Modifications in Dermorphin Biosynthesis

ModificationAmino Acid ResiduePositionSignificance
Isomerization L-Alanine to D-Alanine2Essential for potent µ-opioid receptor binding and activity.
Hydroxylation Proline to 4-Hydroxyproline6Forms the Hyp(6)-dermorphin variant.
Amidation Serine7 (C-terminus)Increases stability and biological activity.

Enzymatic Pathways Involved in Dermorphin Precursor Processing

The liberation of dermorphin from its precursor, prepro-dermorphin, is accomplished through a cascade of enzymatic reactions. These enzymes recognize specific cleavage sites within the precursor protein and catalyze the hydrolysis of peptide bonds.

The initial processing of the prepro-dermorphin likely involves the removal of the N-terminal signal peptide by a signal peptidase as the precursor enters the endoplasmic reticulum. Following this, endoproteases cleave the pro-dermorphin at specific sites to release the immature dermorphin peptide and other related peptides. These cleavage sites are typically pairs of basic amino acid residues, such as lysine-arginine, which are recognized by prohormone convertases, a family of serine proteases.

After the immature dermorphin peptide is released, it undergoes further processing by exopeptidases. A carboxypeptidase B-like enzyme removes the C-terminal basic residues. The isomerization of L-alanine to D-alanine then occurs, followed by the C-terminal amidation, which is catalyzed by a peptidylglycine alpha-amidating monooxygenase (PAM). For the 4-hyp(6)- variant, a prolyl 4-hydroxylase would act on the proline residue.

Table 3: Enzymes in Dermorphin Precursor Processing

Enzyme ClassSpecific Enzyme (Family)Role
Signal Peptidase Signal PeptidaseRemoval of the N-terminal signal peptide.
Endoprotease Prohormone ConvertasesCleavage of the pro-dermorphin at basic amino acid pairs to release the immature peptide.
Exopeptidase Carboxypeptidase B-like enzymeRemoval of C-terminal basic residues from the immature peptide.
Isomerase Peptide L-amino acid isomeraseConversion of L-Alanine to D-Alanine at position 2.
Hydroxylase Prolyl 4-hydroxylaseConversion of Proline to 4-Hydroxyproline at position 6.
Amidating Enzyme Peptidylglycine alpha-amidating monooxygenase (PAM)C-terminal amidation of the serine residue.

Chemical Synthesis Methodologies for Dermorphin, 4 Hyp 6 and Analogs

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS) is the most widely used method for the synthesis of Dermorphin (B549996) and its analogs due to its efficiency and ease of automation. nih.govkoreascience.krbeilstein-journals.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. beilstein-journals.org

The general principle of SPPS involves several key steps:

Resin Attachment: The C-terminal amino acid is first attached to a solid support, such as a Merrifield resin or a more modern derivative like Rink Amide MBHA resin. beilstein-journals.orggoogle.comgoogle.com

Deprotection: The Nα-protecting group of the attached amino acid is removed, typically using a reagent like piperidine (B6355638) for the commonly used Fmoc (9-fluorenylmethoxycarbonyl) protecting group. google.com

Coupling: The next Nα-protected amino acid is activated and coupled to the free amino group of the resin-bound peptide. Common coupling reagents include HBTU/HOBt/DIEA. google.com

Cleavage: After the desired peptide sequence has been assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed, usually with a strong acid cocktail such as trifluoroacetic acid (TFA). plos.org

SPPS has been successfully used to synthesize a variety of Dermorphin analogs, including those with modifications at various positions to investigate their pharmacological properties. koreascience.krnih.gov For instance, analogs with substitutions at the N-terminus and other positions have been prepared to study their receptor binding affinity and selectivity. nih.gov Furthermore, SPPS has been instrumental in creating libraries of Dermorphin analogs for high-throughput screening.

A significant advantage of SPPS is the ability to incorporate unnatural or modified amino acids into the peptide sequence, which is crucial for developing analogs with improved properties such as enhanced stability or altered receptor selectivity. nih.gov For example, the synthesis of Dermorphin analogs containing conformationally constrained amino acids has been achieved using Fmoc-based SPPS. nih.gov

Resin TypeProtecting Group StrategyKey ReagentsApplication Example
Merrifield ResinBoc/BzlDCC, HFEarly synthesis of peptide amides. google.com
Rink Amide MBHA ResinFmoc/tBuHBTU, HOBt, DIEA, Piperidine, TFASynthesis of arginorphin (Arg7-dermorphin). google.com
PAL-PEG-PS ResinFmoc/BocHBTU, HOBt, DIEA, Piperidine, TFASynthesis of Dermorphin-based affinity labels. ku.edu
SASRIN® ResinFmoc/tBuHBTU, HOBt, DIEA, TFASynthesis of protected peptide fragments for solution-phase ligation. google.com

Solution-Phase Synthesis Approaches

While SPPS is dominant, solution-phase synthesis, also known as classical peptide synthesis, has also been employed for the preparation of Dermorphin, 4-hyp(6)- and its analogs. nih.govnih.gov In this method, the peptide is synthesized in a homogenous solution, and the intermediates at each step are isolated and purified before proceeding to the next coupling reaction.

Solution-phase synthesis often involves the condensation of peptide fragments. nih.gov This strategy can be advantageous for the large-scale synthesis of peptides and for the preparation of certain complex or modified peptides where SPPS might be inefficient. For example, the initial syntheses of Dermorphin and Hyp6-dermorphin were accomplished using conventional segment condensation in solution. nih.gov This involved synthesizing smaller protected peptide fragments and then coupling them together to form the final heptapeptide (B1575542).

Seven new tetrapeptide analogs of the (1-4) sequence of Dermorphin were synthesized using the solution-phase method to evaluate their opioid activity. nih.gov The synthesis of di- and tripeptides in solution has also been reported as a preliminary step for creating more complex analogs. researchgate.net

Although often more time-consuming and labor-intensive than SPPS due to the need for purification at each step, solution-phase synthesis offers greater flexibility in the choice of protecting groups and coupling strategies. It can also be more suitable for peptides that are difficult to synthesize on a solid support due to aggregation or other sequence-dependent problems.

Biotechnological and Recombinant Production Strategies

Biotechnological and recombinant DNA techniques offer an alternative to chemical synthesis for the production of peptides like Dermorphin, although they are less commonly reported for this specific compound and its direct analogs. These methods involve the use of living organisms, such as bacteria or yeast, to produce the desired peptide.

While direct recombinant production of Dermorphin is complicated by the presence of the D-alanine residue, which is not directly encoded by the genetic code, strategies have been developed to produce D-amino acid-containing peptides in bacterial systems. researchgate.net This can involve the use of specific enzymes, such as dehydratases and dehydrogenases, to modify a precursor peptide post-translationally. researchgate.net

Research has also focused on the synthesis of presumable Dermorphin precursor peptides using recombinant DNA techniques as a basis, followed by solid-phase synthesis to create the final product. nih.gov This hybrid approach leverages the efficiency of biological systems for producing the basic peptide backbone, which is then chemically modified to introduce the D-amino acid and other necessary features.

Synthesis of Modified and Conformationally Constrained Analogs

A significant area of research in the field of Dermorphin chemistry is the synthesis of modified and conformationally constrained analogs. researchgate.netresearchgate.net The goal of these modifications is to improve the pharmacological properties of the parent peptide, such as receptor selectivity, potency, and metabolic stability.

Modifications include:

Glycosylation: The addition of carbohydrate moieties to the peptide backbone has been explored to enhance properties like blood-brain barrier penetration. researchgate.netfrontiersin.org Glycosylated analogs of [Lys7]-dermorphin and [Hyp6,Lys7]-dermorphin have been synthesized, with the sugar attached to the Tyr5 or Hyp6 residues. researchgate.net

Cyclization: Cyclic analogs of Dermorphin have been synthesized to restrict the conformational freedom of the peptide, which can lead to increased receptor selectivity and stability. researchgate.net Cyclization can be achieved by forming a bridge between two amino acid side chains, for example, by creating a ureido bridge between two lysine (B10760008) residues. researchgate.net

Incorporation of Unnatural Amino Acids: The introduction of non-coded or conformationally constrained amino acids is a powerful tool for creating novel analogs. nih.govresearchgate.net For example, 4-amino-2-benzazepin-3-one (Aba) scaffolds have been used to constrain the Phe3 residue of the N-terminal tetrapeptide of Dermorphin, leading to significant shifts in receptor affinity and selectivity. nih.govresearchgate.netresearchgate.net Other examples include the incorporation of α-alkyl-β-substituted alanines and 2',6'-dimethyltyrosine (Dmt). researchgate.netresearchgate.net

Retro-Inverso Analogs: The synthesis of partially modified retro-inverso Dermorphin tetrapeptides, where the direction of one or more peptide bonds is reversed, has been investigated to create analogs with altered properties. mdpi.com

The synthesis of these complex analogs often requires a combination of SPPS and solution-phase techniques. For instance, the conformationally constrained building blocks may be synthesized in solution and then incorporated into the peptide sequence using SPPS. nih.gov The use of specialized linkers and protecting groups is also common in the synthesis of these highly modified peptides.

Modification StrategyExample Building Block/MoietySynthetic MethodDesired Outcome
GlycosylationO-glucosylated Tyr or HypSPPSImproved blood-brain barrier penetration. researchgate.netfrontiersin.org
CyclizationUreido bridge between Lys residuesSPPS and Solution-PhaseIncreased receptor selectivity and stability. researchgate.net
Conformational Constraint4-amino-2-benzazepin-3-one (Aba)Solution-Phase and SPPSAltered receptor affinity and selectivity. nih.govresearchgate.net
Unnatural Amino Acid Incorporation2',6'-dimethyltyrosine (Dmt)SPPSImproved enzymatic stability and receptor affinity. researchgate.net

Opioid Receptor Pharmacology of Dermorphin, 4 Hyp 6

Mu-Opioid Receptor (MOR) Affinity and Selectivity

Dermorphin (B549996), 4-hyp(6)- demonstrates a high affinity and selectivity for the mu-opioid receptor (MOR). It is recognized as a potent MOR agonist. chemsrc.com Studies have shown that dermorphin and its analogs effectively displace radiolabeled ligands from the MOR in a concentration-dependent manner, indicating a strong binding interaction. chemsrc.com The potent agonist activity at the MOR is a defining characteristic of this peptide. chemsrc.com

Delta-Opioid Receptor (DOR) Interactions and Selectivity

In contrast to its high affinity for the MOR, dermorphin exhibits a much lower affinity for the delta-opioid receptor (DOR). While some interaction can be measured, the selectivity profile of dermorphin is strongly skewed towards the mu receptor. For instance, in displacement binding studies, dermorphin shows a measurable affinity for the DOR, but this is significantly less than its affinity for the MOR. chemsrc.com

Kappa-Opioid Receptor (KOR) Profile

The interaction of dermorphin with the kappa-opioid receptor (KOR) is minimal. Research indicates that dermorphin has a very low affinity for the KOR, further highlighting its selectivity for the mu-opioid receptor.

Nociceptin/Orphanin FQ Peptide Receptor (NOP) Modulations

Dermorphin itself does not exhibit significant direct interaction with the Nociceptin/Orphanin FQ Peptide (NOP) receptor. However, chimeric peptides combining dermorphin with N/OFQ have been synthesized to explore the effects of mixed MOR/NOP agonism. For example, a novel mixed Mu-NOP peptide ligand, Dermorphin-N/OFQ (DeNo), has been characterized. chemsrc.com These chimeric compounds are designed to leverage the properties of both parent molecules. chemsrc.com

Receptor Binding Kinetics and Competition Assays

Competition binding assays are a cornerstone in characterizing the receptor pharmacology of dermorphin, 4-hyp(6)-. In these assays, the ability of dermorphin to displace a radiolabeled ligand, such as [3H]-diprenorphine ([3H]-DPN), from opioid receptors is measured. These studies consistently demonstrate that dermorphin displaces such ligands from the MOR in a concentration-dependent and saturable manner. chemsrc.com The affinity of dermorphin at the MOR has been quantified with a pKi of 7.17. chemsrc.com

G-Protein Coupling and Downstream Signaling Pathways (e.g., cAMP, MAPKinase, β-arrestin)

As a mu-opioid receptor agonist, dermorphin initiates downstream signaling cascades upon receptor binding. This activation typically involves the coupling of G-proteins, specifically of the Gi/Go subtype. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, dermorphin and its analogs have been shown to stimulate the binding of GTPγ[35S] in a concentration-dependent and saturable manner at the mu receptor, which is a direct measure of G-protein activation. chemsrc.com The signaling pathways activated by dermorphin at the MOR can also involve other effectors such as mitogen-activated protein kinases (MAPKinases) and the recruitment of β-arrestin, which can mediate both receptor desensitization and signaling.

Structure Activity Relationships Sar of Dermorphin, 4 Hyp 6 and Its Analogs

Role of N-Terminal Residues (Tyr¹, D-Ala²/D-Arg², Phe³)

The N-terminal region of dermorphin (B549996) is widely recognized as the primary pharmacophore, containing the essential elements for receptor recognition and activation. The first three amino acids—Tyrosine (Tyr¹), a D-amino acid at position 2, and Phenylalanine (Phe³)—are of paramount importance.

Tyrosine at Position 1 (Tyr¹): The phenolic hydroxyl group of the N-terminal tyrosine residue is a crucial component for opioid activity, a feature common to virtually all opioid peptides. This residue is believed to interact with the opioid receptor in a manner analogous to the phenolic group of morphine.

D-Amino Acid at Position 2 (D-Ala²/D-Arg²): The presence of a D-amino acid in the second position is a hallmark of dermorphins and is critical for their high potency. This configuration provides significant resistance to enzymatic degradation by aminopeptidases. Replacing the native D-Alanine (D-Ala²) with D-Arginine (D-Arg²) has been shown to create tetrapeptide analogs that are more resistant to enzymatic metabolism, leading to potent and long-lasting antinociceptive activity. nih.govresearchgate.net These [D-Arg²] analogs retain high affinity and selectivity for µ-opioid receptors. nih.govresearchgate.net

Phenylalanine at Position 3 (Phe³): The aromatic side chain of Phenylalanine at position 3 is another key determinant for high-affinity binding. Studies involving substitutions at this position have demonstrated that the shape of the receptor subsite that interacts with this residue differs between µ- and δ-receptors. nih.gov While an aromatic side chain is generally favored for strong binding, some substitutions, such as Cyclohexylalanine (Cha), are well-tolerated at the δ-receptor, indicating that aromaticity is not an absolute requirement for binding. nih.gov The distance between the aromatic rings of Tyr¹ and Phe³ is considered an important factor for the peptide's conformation and interaction with the receptor. acs.org

Importance of D-Amino Acid at Position 2 for Potency and Selectivity

The stereochemistry of the amino acid at position 2 is one of the most critical factors for the biological activity of dermorphin. The incorporation of a D-amino acid, which occurs via a post-translational modification of a ribosomally synthesized L-amino acid precursor, is a unique and essential feature. wikipedia.orgnih.govresearchgate.net

The D-configuration is of crucial importance for both receptor binding and potency. nih.govnih.gov Replacing the naturally occurring D-Ala² with its L-isomer (L-Ala) results in a drastic reduction in activity. One study found that the L-Ala² analog was 1/5000th as potent as dermorphin in displacing bound radiolabeled dermorphin from its receptor, highlighting the stereospecific requirement of the receptor. nih.gov This D-amino acid residue not only enhances potency but also contributes to the peptide's stability against enzymatic degradation, thereby prolonging its action. researchgate.netnih.gov The presence of the D-Ala residue is considered a key reason for dermorphin's exceptionally high potency compared to other opioid peptides like enkephalins. nih.gov

Contribution of C-Terminal Sequence (Tyr⁵, Pro⁶/Hyp⁶, Ser⁷)

While the N-terminal sequence is responsible for receptor recognition, the C-terminal portion of the heptapeptide (B1575542) plays a significant role in modulating the full intrinsic binding activity and selectivity. nih.govnih.gov The sequence Tyr-Pro-Ser-NH₂ or, in the case of the specific analog, Tyr-Hyp-Ser-NH₂, acts as the "address" sequence that fine-tunes the interaction with the receptor.

Substitutions within the C-terminal fragment, particularly at position 5, can lead to substantial differentiation in selectivity towards µ- and δ-receptors. nih.gov The C-terminal carboxamide function is also of significant importance; deamidated dermorphin shows a five-fold reduction in potency compared to the parent peptide. nih.gov The Hyp⁶-dermorphin analog, where Proline (Pro⁶) is replaced by Hydroxyproline (Hyp⁶), is a naturally occurring variant with potent opiate-like activity. nih.gov Although the C-terminal tail is not the primary determinant of activity, its integrity is required for the expression of the molecule's full binding potential. nih.gov

Impact of Peptide Length (e.g., Tetrapeptide vs. Heptapeptide)

Structure-activity relationship studies have consistently shown that the N-terminal tetrapeptide fragment, H-Tyr-D-Ala-Phe-Gly-NH₂, represents the minimal sequence required for µ-opioid receptor agonistic activity. nih.govresearchgate.netnih.govnih.gov This fragment contains the "message" sequence responsible for triggering the receptor's response.

However, the full-length heptapeptide is necessary to achieve the maximum binding affinity and potency of the natural molecule. nih.gov Shorter dermorphin homologs exhibit significantly reduced potency. For instance, the tetrapeptide amide [dermorphin-(1-4)-NH₂] and the tripeptide amide [dermorphin-(1-3)-NH₂] were found to be 20-fold and 40-fold less potent, respectively, than the parent heptapeptide dermorphin. nih.gov This indicates that while the tetrapeptide is active, the C-terminal tripeptide (Tyr-Pro-Ser-NH₂) enhances this activity substantially, contributing to the full intrinsic potency of the natural ligand.

Table 1: Effect of Peptide Length on Dermorphin Potency
Peptide FragmentRelative Potency vs. Dermorphin
Dermorphin (Heptapeptide)1
Dermorphin-(1-4)-NH₂ (Tetrapeptide)1/20
Dermorphin-(1-3)-NH₂ (Tripeptide)1/40

Data sourced from receptor binding displacement studies. nih.gov

Influence of Amino Acid Substitutions and Modifications on Receptor Binding and Activity

Beyond the core residues, various substitutions and modifications throughout the dermorphin sequence have been explored to modulate its pharmacological profile.

Replacing Glycine at position 4 (Gly⁴) with D-Alanine in certain analogs has been investigated to increase hydrolytic stability. mdpi.com The introduction of N-substituted amino acids in the second position, such as N-methylalanine or 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), can dramatically alter the activity profile. nih.gov For example, the [Tic²]dermorphin analog acts as a partial µ-agonist and a potent δ-antagonist. nih.gov This demonstrates that modifications at a single position can convert a potent agonist into a partial agonist or even an antagonist, highlighting the sensitivity of the peptide-receptor interaction.

Glycosylation, the attachment of sugar moieties, is a strategy used to modify peptide properties. The effects of glycosylation on dermorphin's potency are highly dependent on the site of modification.

Glycosylation at the C-terminus (Ser⁷): O- and C-glycosylation at the seventh amino acid residue can halve the peptide's affinity for µ-opioid receptors in vitro. nih.gov Despite this, these glycosylated analogs were found to be two times more potent than dermorphin when administered directly into the brain of rats, suggesting that glycosylation may protect the peptide from degradation in vivo or alter its distribution. nih.govresearchgate.net

Glycosylation at the C-terminal sequence (Tyr⁵ or Hyp⁶): In contrast, glucosylation of either Tyr⁵ or Hyp⁶ in [Lys⁷]-dermorphin and [Hyp⁶,Lys⁷]-dermorphin analogs significantly reduces potency. nih.gov The effect is particularly strong when Tyr⁵ is glycosylated, reducing the potency by about 150 times. researchgate.netnih.gov Glucosylation of the Hyp⁶ residue results in a less dramatic, but still significant, 15-fold reduction in potency. researchgate.netnih.gov The glucosylated hydroxyproline-containing analogue is 8–10 times less active than the parent peptide in vivo, although its analgesic effect lasts significantly longer. nih.gov

Table 2: Effect of Glycosylation Site on Potency of Dermorphin Analogs
Modification SiteAnalog FamilyChange in Potency
Tyr⁵[Lys⁷]-dermorphin / [Hyp⁶,Lys⁷]-dermorphin~150-fold decrease
Hyp⁶[Hyp⁶,Lys⁷]-dermorphin~15-fold decrease
Ser⁷Dermorphin2-fold increase (in vivo)

Data based on in vitro and in vivo pharmacological experiments. nih.govresearchgate.netnih.gov

N-methylation, the addition of a methyl group to the nitrogen atom of the peptide backbone or an amino acid side chain, is another modification strategy. In the context of dermorphin analogs, N-alkylation (including N-methylation) of the amino acid at position 2 has been studied. A series of analogs containing N-alkylated amino acids such as N-methylalanine in the second position showed high affinity for µ- and/or δ-opioid receptors. nih.gov This modification can influence the conformational preferences of the peptide, potentially favoring a cis peptide bond between Tyr¹ and the position 2 residue, which in turn alters the receptor interaction and activity profile. nih.gov

Cyclization and Conformationally Constrained Analogs

The modification of linear peptides through cyclization is a widely employed strategy in medicinal chemistry to enhance receptor affinity and selectivity, improve metabolic stability, and define the bioactive conformation. In the realm of dermorphin analogs, cyclization has been explored as a means to constrain the peptide backbone, thereby reducing conformational flexibility and locking the molecule into a topography that is favorable for receptor binding and activation.

Early research into conformationally constrained dermorphin analogs focused on the cyclization of tetrapeptides related to the N-terminal pharmacophore. A theoretical conformational analysis of nine cyclic tetrapeptides structurally related to the highly µ-receptor-selective dermorphin analog H-Tyr-D-Orn-Phe-Asp-NH2 was conducted. This study revealed that the 11- to 13-membered ring structures within these analogs were significantly constrained, with no more than four low-energy conformers being identified for each compound nih.gov. This inherent rigidity is believed to contribute to the observed diversity in their µ-receptor affinity and selectivity.

Further conformational analysis of two stereoisomeric cyclic tetrapeptides, Tyr-c[D-Orn-Phe-Asp]-NH2 and Tyr-c[D-Asp-Phe-Orn]-NH2, which exhibit high selectivity for the µ-opioid receptor, demonstrated that the constrained 13-membered ring system acts as a template to maintain the relative orientation of the exocyclic tyrosine and phenylalanine side chains. While both analogs displayed similar conformational preferences, subtle differences in intramolecular hydrogen bonding within the ring were proposed to account for slight variations in their efficacy at the µ-opioid receptor nih.gov.

More recent approaches have involved the synthesis of novel cyclic dermorphin analogs utilizing different cyclization strategies. One such strategy has been the conversion of linear peptides into 2,5-diketopiperazine (2,5-DKP) derivatives. This has led to the generation of cyclopeptidomimetics that have shown improved enzymatic stability while retaining potent µ-agonist activity in vivo. For instance, the 2,5-DKP-cyclized compounds designated as D3 and D4 have been reported as potent agonists of µ-type opioid receptors nih.gov.

Another approach has been the elongation of the N-terminal sequence to obtain the full dermorphin sequence, followed by cyclization. In one study, cyclo(Nω, Nω′-carbonyl-D-Daa2, Daa4)dermorphin(1-7)-NH2 analogs were synthesized. The cyclization was achieved by forming a ureido group that incorporated the side-chain amino functions of dibasic amino acids at positions 2 and 4. These analogs showed significant differences in opioid activity, highlighting the impact of the specific amino acids used for cyclization on the biological activity of the resulting constrained peptide ifj.edu.pl.

While extensive research has been conducted on the cyclization of various dermorphin analogs, there is a notable absence of published studies specifically investigating the cyclization and conformational constraint of Dermorphin, 4-hyp(6)-. The introduction of a hydroxyproline at position 4 would be expected to influence the conformational preferences of the peptide backbone, and its incorporation into a cyclic structure would present unique synthetic and conformational challenges. Further research is required to explore the synthesis and pharmacological evaluation of cyclized and conformationally constrained analogs of Dermorphin, 4-hyp(6)- to understand how these modifications would impact its structure-activity relationships.

Hybrid Peptide Design (e.g., Dermorphin-Ranatensin, Mu-NOP)

The design of hybrid peptides, which combine the pharmacophores of two or more distinct bioactive peptides into a single molecule, has emerged as a promising strategy for developing novel therapeutics with unique pharmacological profiles. This approach has been applied to dermorphin to create bifunctional ligands that target multiple receptors, aiming to enhance analgesic efficacy while potentially reducing the adverse side effects associated with conventional opioids.

Dermorphin-Ranatensin Hybrids

An example of this strategy is the development of LENART01, a hybrid peptide that combines the pharmacophore of dermorphin with that of ranatensin nih.govencyclopedia.pubresearchgate.net. Dermorphin is a potent µ-opioid receptor (MOR) agonist, while ranatensin, a bombesin-like peptide, has been shown to interact with dopamine D2 receptors (D2R) encyclopedia.pubresearchgate.net. The rationale behind this design is to leverage the analgesic effects of MOR activation by the dermorphin component, while the ranatensin component's activity at D2R may help to mitigate some of the undesirable side effects of opioid agonism, such as the development of tolerance and dependence nih.govencyclopedia.pub.

LENART01 was designed by fusing the N-terminal pharmacophore of dermorphin (YdAFGYPS) with a modified C-terminal sequence from ranatensin (GHFM) nih.gov. In vitro studies have confirmed that LENART01 binds to and acts as a full agonist at the human MOR nih.gov. It also displays activity at the D2R nih.gov. Pharmacological studies in animal models have shown that LENART01 can produce antinociceptive effects in inflammatory pain, and these effects are mediated by MOR activation nih.gov. Notably, this hybrid peptide was reported to induce fewer adverse effects, such as locomotor dysfunction and withdrawal symptoms, compared to traditional opioid analgesics like morphine nih.gov.

Mu-NOP Hybrid Peptides

Another significant area of hybrid peptide design involving dermorphin is the creation of bifunctional ligands that target both the µ-opioid receptor (MOR) and the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP). The simultaneous activation of both MOR and NOP receptors is a strategy being explored to produce potent analgesia with a reduced side-effect profile, including less respiratory depression, tolerance, and abuse liability nih.govnih.gov.

A notable example of a Mu-NOP hybrid peptide is DeNo, which was synthesized by combining dermorphin as the Mu agonist component with N/OFQ as the NOP agonist component nih.govresearchgate.net. In vitro characterization of DeNo revealed that it binds to both MOR and NOP receptors with high affinity researchgate.net. Functional assays demonstrated that DeNo acts as an agonist at both receptors, capable of stimulating G-protein coupling and inhibiting cAMP formation nih.govresearchgate.net. Interestingly, DeNo showed a significant increase in binding affinity at the Mu receptor compared to the parent dermorphin peptide nih.gov. While DeNo behaved as a potent dual agonist in vitro, it displayed only weak antinociceptive properties in in vivo assays nih.govresearchgate.net.

The structure-activity relationships of mixed NOP/mu receptor agonists have been further investigated through the synthesis of a series of hybrid peptides with the general sequence [Tyr/Dmt¹,Xaa⁵]N/OFQ(1-13)-NH₂. These studies have shown that substitutions at both the 1st and 5th positions of the N/OFQ sequence can modulate the potency at both NOP and mu receptors. The most potent dual NOP/mu receptor peptide agonist identified from this series was [Dmt¹,⁵]N/OFQ(1-13)-NH₂ nih.gov. These findings provide valuable insights for the design of future dermorphin-based Mu-NOP hybrid peptides with improved in vivo efficacy.

The design of hybrid peptides based on dermorphin represents an innovative approach to developing safer and more effective analgesics. By combining the potent analgesic properties of dermorphin with the activity of other neuropeptides that can modulate the side-effect profile, researchers aim to create novel therapeutic agents that address the limitations of current opioid-based pain management.

Enzymatic Degradation and Metabolic Stability of Dermorphin, 4 Hyp 6

Identification of Cleavage Sites (e.g., Gly4-Tyr5)

The primary site of enzymatic cleavage for dermorphin (B549996) has been identified as the peptide bond between Glycine at position 4 and Tyrosine at position 5 (Gly4-Tyr5) nih.govnih.gov. In vitro degradation studies have confirmed this vulnerability. When dermorphin is incubated with a soluble rat brain extract, the principal metabolite produced is the N-terminal tetrapeptide fragment, dermorphin(1-4) nih.govgoogle.com. This indicates that hydrolysis of the Gly4-Tyr5 bond is the initial and key step in its breakdown pathway google.com. The identity of the N-terminal fragment has been confirmed through collection and analysis, solidifying the Gly4-Tyr5 bond as the main cleavage site nih.gov. The hydrolysis of this specific bond can be significantly suppressed by inhibitors of angiotensin-converting enzyme, such as captopril (B1668294) nih.gov.

In Vitro Stability Studies (e.g., Rat Brain Homogenate, Plasma)

The metabolic stability of dermorphin and its analogs has been evaluated in various in vitro systems, most commonly using rat brain homogenates and plasma or serum from different species.

In studies using rat brain preparations, dermorphin demonstrates limited stability. Research has shown that dermorphin and its analog [D-Arg2]dermorphin are degraded in a soluble rat brain extract, yielding the corresponding N-terminal tetrapeptide as the primary product nih.gov. One study reported a half-life for the parent dermorphin peptide of between 48 and 127 minutes when incubated with rat brain homogenate nih.gov. In contrast, certain modified analogs exhibit significantly greater stability. For example, tripeptide analogs of [D-Arg2]-dermorphin showed good enzymatic stability even after 25 hours of incubation with solubilized enzymes from mouse brain nih.gov.

Stability in plasma or serum is also a critical factor for potential therapeutic use. While native dermorphins are susceptible to degradation, synthetic analogs have been developed with improved plasma stability. A dimeric dermorphin analog containing β³-homo-Tyrosine demonstrated good enzymatic stability in human plasma nih.gov. Another study on dimeric analogs in human serum found one particular peptide to be exceptionally stable over a 96-hour period researchgate.net. In equine plasma, dermorphin and HYP(6)-dermorphin were found to be stable at low temperatures, a key consideration for analytical testing nih.gov.

CompoundIn Vitro SystemFindingsReference
DermorphinRat Brain HomogenateHalf-life reported between 48 and 127 minutes. nih.gov
DermorphinSoluble Rat Brain ExtractDegraded to produce N-terminal tetrapeptide. nih.gov
[D-Arg2]-dermorphin tripeptide analogsSolubilized Mouse Brain EnzymesShowed good enzymatic stability after 25 hours. nih.gov
Dimeric dermorphin analog (with β³-homo-Tyr)Human PlasmaDemonstrated good enzymatic stability. nih.gov
Dimeric dermorphin analog (IV)Human SerumExtremely stable over 96 hours. researchgate.net
Dermorphin and HYP(6)-dermorphinEquine PlasmaStable at low temperatures. nih.gov

Strategies for Enhancing Proteolytic Resistance

Several strategies have been employed to overcome the inherent instability of dermorphin peptides by modifying their chemical structure to resist enzymatic degradation.

D-Arg2 substitution: The substitution of the D-Alanine at position 2 with another D-amino acid, particularly D-Arginine (D-Arg), is a well-established strategy. The presence of a D-amino acid at this position generally makes the peptide more resistant to proteases google.com. While [D-Arg2]dermorphin itself is degraded in brain extracts, the resulting N-terminal tetrapeptide, Tyr-D-Arg-Phe-Gly, exhibits good enzymatic stability nih.gov. Smaller tripeptide and tetrapeptide analogs containing the Tyr-D-Arg sequence have been shown to possess high resistance to enkephalin-degrading enzymes, contributing to their prolonged activity nih.govnih.gov.

Nonproteinaceous amino acids: Incorporating amino acids not naturally found in polypeptide chains, known as non-proteinogenic amino acids (NPAAs), can significantly increase metabolic stability because these novel structures are not readily recognized by degradative enzymes taylorandfrancis.comnih.gov. This approach has been applied to dermorphin analogs by replacing standard amino acids with their β³-homo-amino acid counterparts. The resulting hybrid α/β dimeric dermorphin pentapeptides showed enhanced enzymatic stability in human plasma nih.govresearchgate.net.

Cyclization: Restricting the conformational flexibility of a peptide through cyclization is a powerful method to enhance proteolytic resistance researchgate.net. This can be achieved through side-chain to side-chain cyclization or by creating a cyclic backbone nih.govfrontiersin.org. A series of novel cyclic ureidopeptides, which are analogs of the dermorphin tetrapeptide, demonstrated full stability during incubation with large excesses of the proteases chymotrypsin (B1334515) and pepsin nih.gov.

Peptide bond replacement: Modifying the peptide backbone by replacing a standard amide bond (–CO–NH–) with a more resistant isostere can prevent cleavage by proteases. In one study, dermorphin hexapeptide analogs were prepared where the Gly4-Xaa peptide bond was reversed (ψ[NHCO]). The altered biological potencies of these pseudopeptides were suggested to be related to their enhanced enzymatic stability unife.it.

StrategyModification ExampleObserved Effect on StabilityReference
D-Arg2 substitutionH-Tyr-D-Arg-Phe-Gly-OHThe resulting tetrapeptide showed good enzymatic stability in rat brain extract. nih.gov
Nonproteinaceous amino acidsReplacement of Tyr with β³-homo-Tyr in a dimeric analog.The resulting peptide showed good enzymatic stability in human plasma. nih.gov
CyclizationCyclic ureidopeptide analogs of dermorphin tetrapeptide.Showed full stability against chymotrypsin and pepsin. nih.gov
Peptide bond replacementReversal of the Gly4-Xaa bond (ψ[NHCO]) in a hexapeptide analog.Potency was related to the enzymatic stability of the peptides. unife.it

Peptidomimetic Design and Advanced Analog Development

Rational Design Principles for Opioid Peptidomimetics

The rational design of opioid peptidomimetics derived from dermorphin (B549996) is guided by a deep understanding of its structure-activity relationships (SAR). A fundamental principle is that the N-terminal tetrapeptide, H-Tyr-D-Ala-Phe-Gly-NH2, represents the minimal sequence required for significant agonistic activity at μ-opioid receptors. nih.gov Key chemical modifications have been systematically explored to enhance the pharmacological properties of dermorphin analogs. These include the incorporation of unnatural or D-amino acids, the formation of non-peptide bonds, modifications at the N- and C-termini, cyclization of linear peptides, and the synthesis of hybrid structures. mdpi.com Such strategies have proven effective in achieving high selectivity and specificity for opioid receptors. mdpi.com

A critical aspect of dermorphin's potency and stability is the presence of a D-amino acid at the second position. Replacing the naturally occurring D-Ala with other D-amino acids, such as D-Arg, has been shown to confer resistance to enzymatic degradation. nih.gov Structure-activity relationship studies have consistently demonstrated that the D-configuration of the amino acid residue in position 2 is of crucial importance for high binding affinity to opioid receptors. nih.gov In contrast, the substitution with an L-amino acid at this position leads to a drastic reduction in potency. nih.gov

The C-terminal carboxamide function is also a significant contributor to the binding potency of dermorphin. nih.gov While the entire heptapeptide (B1575542) sequence of dermorphin is necessary for the expression of its full intrinsic binding activity, the N-terminal tripeptide is recognized as the key structure for receptor recognition. nih.gov

Incorporation of Unnatural Amino Acids and Scaffolds

To enhance the stability, potency, and receptor selectivity of dermorphin analogs, medicinal chemists have incorporated a variety of unnatural amino acids and rigid scaffolds into the peptide backbone. The substitution of natural amino acids with non-natural counterparts is a widely used strategy to introduce conformational constraints and reduce the rotational freedom of side chains involved in receptor binding. nih.gov

One successful approach involves the replacement of the Gly residue at position 4. For instance, the dermorphin analog Tyr-D-Arg(2)-Phe-Sar (TAPS), where Sarcosine (Sar) replaces Glycine, demonstrates activation of both μ-opioid receptors (μORs) and δ-opioid receptors (δORs). lktlabs.com Another analog, Tyr-D-Arg-Phe-beta-Ala-NH2, which incorporates β-Alanine, exhibits high affinity for μ-opioid receptors. lktlabs.com

Furthermore, conformationally constrained scaffolds have been introduced to mimic the Phe-Gly dipeptide segment of dermorphin's N-terminal tetrapeptide. These scaffolds aim to explore the chi (χ) space of the aromatic Phe side chain and to modulate receptor selectivity and activity. nih.gov Examples of such scaffolds include 4-amino-8-bromo-2-benzazepin-3-one (8-Br-Aba), 3-amino-3,4-dihydroquinolin-2-one, and regioisomeric 4-amino-naphthoazepinones. nih.gov The introduction of these rigid structures into the dermorphin sequence has been shown to maintain low nanomolar affinity for the μ-opioid receptor. nih.gov

Analog Modification Receptor Activity Reference
Tyr-D-Arg(2)-Phe-Sar (TAPS)Gly4 -> Sarcosine (Sar)μOR and δOR agonist lktlabs.com
Tyr-D-Arg-Phe-beta-Ala-NH2Gly4 -> β-AlanineHigh affinity for μOR lktlabs.com
H-Dmt-d-Arg-Aba-β-Ala-NH2 (KGOP01)Phe3 -> Aminobenzazepinone (Aba)Balanced MOR/DOR agonist acs.org

Computational Studies and Molecular Modeling in Analog Design

Computational studies and molecular modeling have become indispensable tools in the rational design of dermorphin analogs. These in silico methods provide valuable insights into the binding modes and molecular interactions of ligands with opioid receptors, thereby guiding the design of new compounds with desired pharmacological profiles. frontiersin.orgnih.gov

Molecular mechanics simulations have been employed to investigate the conformational properties of dermorphin. These studies have highlighted the importance of β-turns, particularly at the N-terminus, which are influenced by the presence of the D-Ala2 residue. nih.gov The simulations suggest that folded conformations of dermorphin, stabilized by hydrogen bonds and favorable interactions between aromatic residues, are energetically preferred and may play a role in its μ-receptor selective interaction. nih.gov

Molecular docking and molecular dynamics (MD) simulations are used to predict the binding orientation and affinity of dermorphin analogs within the active site of opioid receptors. nih.govmdpi.com For instance, docking studies of a dermorphin tetrapeptide derivative with the μ-opioid receptor (MOR) model have revealed key interactions, such as the involvement of the arginine residue in the contact area. mdpi.com MD simulations further help to assess the stability of these interactions over time. frontiersin.org

These computational approaches allow for the virtual screening of potential analogs and the prediction of their binding energies, which can then be used to prioritize compounds for chemical synthesis and biological evaluation. nih.gov By understanding the intermolecular interactions at the atomic level, such as the critical salt-bridge formation between the protonated N-terminal tyrosine of the ligand and a conserved aspartate residue in the opioid receptor, researchers can design modifications to enhance binding affinity and efficacy. frontiersin.org

Development of Multi-Target Opioid Ligands

A promising strategy in the development of novel analgesics is the design of multi-target ligands that can simultaneously modulate multiple receptors involved in pain pathways. This approach aims to achieve synergistic effects and potentially reduce the side effects associated with targeting a single receptor. nih.govvub.be In the context of dermorphin, this has led to the creation of hybrid molecules that fuse an opioid pharmacophore derived from dermorphin with a pharmacophore for a non-opioid target. acs.orgmdpi.com

One notable example is the development of opioid-neurotensin (OP-NT) hybrid peptides. These chimeric ligands are designed by fusing a MOR agonist derived from dermorphin, such as KGOP01 (H-Dmt-d-Arg-Aba-β-Ala-NH2), with derivatives of the neurotensin (B549771) fragment NT(8-13). acs.org This strategy aims to combine the analgesic properties of the opioid component with those of the neurotensin system, with a focus on targeting the NTS2 receptor to avoid potential side effects associated with NTS1 activation. acs.org

Another approach involves the creation of bifunctional compounds containing both an opioid agonist pharmacophore and a melanocortin-4 receptor antagonist pharmacophore. mdpi.com The rationale behind this design is to activate opioid receptors for analgesia while simultaneously inhibiting the pronociceptive actions mediated by the melanocortin system. mdpi.com The type and length of the linker connecting the two pharmacophores have been shown to be critical for the antinociceptive activity of these hybrid molecules. mdpi.com

Preclinical Pharmacological Investigations of Dermorphin, 4 Hyp 6 and Analogs

In Vitro Bioassays (e.g., Guinea Pig Ileum (GPI), Mouse Vas Deferens (MVD) preparations, cell line studies)

The opioid activity of dermorphin (B549996) and its analogs has been extensively evaluated using classical isolated tissue preparations, such as the guinea pig ileum (GPI) and mouse vas deferens (MVD), which are rich in μ-opioid receptors and δ-opioid receptors, respectively. These bioassays are instrumental in determining the potency and selectivity of opioid compounds.

Dermorphin exhibits a potent inhibitory action on the electrically stimulated contractions of the guinea-pig ileum. nih.gov This effect is indicative of strong μ-opioid receptor agonism. Studies have shown that dermorphin is significantly more potent than several endogenous and exogenous opioids in the GPI assay. For instance, dermorphin was found to be 57,294 times more potent than Met-enkephalin, 18 times more potent than Leu-enkephalin, 39 times more potent than morphine, and 18 times more potent than β-endorphin in this preparation. nih.gov In the mouse vas deferens preparation, dermorphin's potency is comparable to that of the enkephalins and about 40 times greater than that of morphine. nih.gov

The structural modification of dermorphin has led to the development of analogs with altered receptor selectivity and potency. For example, the analog [D-Arg2]-dermorphin and its derivatives have been shown to have a lower IC50 value than morphine in the GPI assay, indicating higher potency. nih.gov Another analog, [DPro(6)]dermorphin, while less potent than the parent dermorphin in both GPI and MVD assays, exhibited a lower IC50 ratio (μ/δ), suggesting a higher selectivity for μ-opioid receptors. nih.gov

Radioligand binding studies using rat brain membrane synaptosomes have further elucidated the receptor binding profiles of these peptides. Dermorphin and its Tyr(Me)1 analogue have demonstrated a moderate affinity for opiate receptor sites in striatal homogenates. nih.gov Synthetic tripeptide analogs of dermorphin containing D-Arg at the second position bind with high affinity to μ-opioid sites labeled with [3H]DAMGO, while showing negligible affinity for δ-opioid sites labeled with [3H]DPDPE and κ-opioid sites labeled with [3H]U-69593. nih.gov These findings from in vitro bioassays underscore the potent and selective μ-opioid agonist activity of dermorphin and some of its analogs.

CompoundGPI (IC50, nM)MVD (IC50, nM)Reference
DermorphinPotent inhibitory actionPotent inhibitory action nih.gov
[D-Arg2]-dermorphin tripeptide analogsLower than morphineNot specified nih.gov
[DPro(6)]dermorphinLess potent than dermorphinLess potent than dermorphin nih.gov

Animal Models of Nociception and Analgesia (e.g., Tail-Flick, Hot Plate, Inflammatory Pain)

The antinociceptive properties of Dermorphin, 4-hyp(6)-, and its analogs have been extensively documented in various animal models of pain. These models are crucial for assessing the potential therapeutic efficacy of these compounds as analgesics.

In rodent models of acute thermal pain, such as the hot plate and tail-flick tests, dermorphin and its analogs produce potent and long-lasting analgesia. nih.govnih.gov When administered intracerebroventricularly (i.c.v.) in rats, dermorphin's ED50 is in the picomolar range, making it thousands of times more potent than morphine in the same assays. nih.gov The analgesic effects of these peptides are consistently reversed by the opioid antagonist naloxone, confirming their action through opioid receptors. nih.govnih.gov

The route of administration influences the observed analgesic effect. For instance, synthetic tripeptide analogs of dermorphin with a D-Arg substitution at position 2 demonstrate potent and sustained antinociceptive activity in mice when administered via intracerebroventricular, intrathecal, and subcutaneous routes, with a longer duration of action compared to morphine. nih.gov The analog [DPro(6)]dermorphin has been shown to induce a more stable and prolonged analgesia than dermorphin when administered intranasally in rats. nih.gov

Beyond acute pain models, the efficacy of dermorphin analogs has also been evaluated in models of inflammatory pain. For example, the dermorphin-ranatensin hybrid peptide, LENART01, produced dose-dependent antinociceptive effects in a formalin-induced inflammatory pain model in mice, with greater potency than morphine. nih.gov The N-terminal tetrapeptide of dermorphin is considered the minimum sequence required for full analgesic activity. nih.gov The high resistance of certain dermorphin analogs to enzymatic degradation is thought to contribute significantly to their prolonged opioid activity in vivo. nih.gov

Compound/AnalogAnimal ModelTestKey FindingReference
DermorphinRatHot PlateED50 in pmol range (i.c.v.), significantly more potent than morphine. nih.gov
[D-Arg2]-dermorphin tripeptide analogsMouseNot specifiedPotent and long-lasting antinociception via i.c.v., i.t., and s.c. routes. nih.gov
[DPro(6)]dermorphinRatNot specifiedMore stable and long-lasting analgesia than dermorphin via intranasal route. nih.gov
LENART01MouseFormalin-induced inflammatory painDose-dependent antinociceptive effects, more potent than morphine. nih.gov

Comparative Studies with Reference Opioid Agonists (e.g., Met-enkephalin, Leu-enkephalin, β-endorphin, DAMGO)

Comparative studies are essential for contextualizing the pharmacological profile of Dermorphin, 4-hyp(6)-, and its analogs relative to well-characterized opioid agonists. These studies have consistently highlighted the exceptional potency of dermorphin.

In the guinea pig ileum bioassay, dermorphin is markedly more potent than endogenous opioid peptides, including Met-enkephalin, Leu-enkephalin, and β-endorphin. nih.gov Its potency in this μ-receptor-rich tissue also surpasses that of morphine by a significant margin. nih.gov In the mouse vas deferens, a preparation with a higher density of δ-opioid receptors, dermorphin's potency is on par with the enkephalins. nih.gov

In vivo, the analgesic potency of dermorphin is substantially greater than that of morphine. Depending on the specific analgesia test employed in rats, morphine has been found to be 752 to 2170 times less potent than dermorphin when both are administered intracerebroventricularly. nih.gov

Radioligand binding assays provide a molecular basis for these functional observations. Synthetic dermorphin tripeptide analogs exhibit high affinity for μ-opioid receptors labeled by [3H]DAMGO, a highly selective synthetic μ-opioid peptide agonist. nih.govwikipedia.org This indicates that these dermorphin analogs share a similar primary binding site with established μ-agonists. The enzymatic stability of certain dermorphin analogs is a key differentiator from endogenous peptides like Met-enkephalin, which undergoes rapid degradation. This resistance to enzymatic breakdown contributes to the prolonged in vivo activity of the dermorphin analogs. nih.gov

CompoundAssay/TestComparisonRelative PotencyReference
DermorphinGuinea Pig Ileumvs. Met-enkephalin57,294x more potent nih.gov
DermorphinGuinea Pig Ileumvs. Leu-enkephalin18x more potent nih.gov
DermorphinGuinea Pig Ileumvs. β-endorphin18x more potent nih.gov
DermorphinGuinea Pig Ileumvs. Morphine39x more potent nih.gov
DermorphinMouse Vas Deferensvs. EnkephalinsApproximately equipotent nih.gov
DermorphinMouse Vas Deferensvs. Morphine40x more potent nih.gov
DermorphinRat Analgesia Tests (i.c.v.)vs. Morphine752-2170x more potent nih.gov
[D-Arg2]-dermorphin tripeptide analogsRadioligand Bindingvs. DAMGOHigh affinity for μ-receptors nih.gov

Investigation of Cross-Tolerance and Receptor Desensitization in Animal Models

The development of tolerance, a reduction in the pharmacological effect of a drug following repeated administration, is a significant concern with opioid analgesics. Studies investigating cross-tolerance between dermorphin and other opioids, as well as receptor desensitization, are critical for understanding the long-term therapeutic potential of dermorphin analogs.

Research in rats has demonstrated that continuous intracerebroventricular infusion of dermorphin leads to the development of tolerance to its own analgesic and cataleptic effects. nih.gov Similarly, continuous infusion of morphine induces tolerance to its effects. nih.gov

Crucially, these studies have also revealed the occurrence of cross-tolerance between dermorphin and morphine. nih.gov Rats made tolerant to dermorphin show a decreased analgesic response to a subsequent acute administration of morphine. nih.gov Conversely, rats tolerant to morphine exhibit a significantly reduced analgesic effect when challenged with an acute dose of dermorphin. nih.gov This reciprocal cross-tolerance suggests that both compounds exert their analgesic effects through a common or overlapping mechanism, likely involving the μ-opioid receptor.

Interestingly, the cross-tolerance between these two opioids may not be symmetrical for all their effects. For instance, while morphine-tolerant rats showed cross-tolerance to the analgesic effects of dermorphin, they did not exhibit cross-tolerance to its cataleptic effects. nih.gov This suggests that the signaling pathways mediating these different effects may be distinct and subject to differential regulation upon chronic opioid exposure.

The development of tolerance to opioids is a complex process that can involve receptor desensitization, downregulation, and functional uncoupling from intracellular signaling pathways. While the specific molecular mechanisms of dermorphin-induced tolerance and receptor desensitization are not fully elucidated in the provided context, the observed cross-tolerance with morphine points towards shared pathways of receptor adaptation.

Perspectives for Advanced Opioid Research

Elucidation of Novel Opioid Receptor Mechanisms

Dermorphin (B549996) and its analog, Dermorphin, 4-hyp(6)- (also known as Hyp6-dermorphin), are heptapeptides originally isolated from the skin of South American frogs of the genus Phyllomedusa. nih.govwikipedia.orgnih.gov A defining characteristic of these peptides is the presence of a D-amino acid (D-Alanine) at the second position, a feature that is crucial for their potent opioid activity. wikipedia.orgnih.gov This structural anomaly, rare in animal-synthesized peptides, contributes to their high affinity and selectivity for the μ-opioid receptor (MOR). wikipedia.orgscilit.com

Research has demonstrated that dermorphin exhibits a very high affinity for μ-opioid receptors, with a significantly lower affinity for δ- and κ-opioid sites. scilit.commdpi.com For instance, one study determined the inhibitory constant (Ki) values of dermorphin to be 0.7 nM for μ-receptors, 62 nM for δ-receptors, and over 5000 nM for κ-sites, highlighting its μ-selective profile. scilit.com Dermorphin, 4-hyp(6)- also demonstrates potent opioid activity, competing effectively with [3H]Leu-enkephalin for binding to opioid receptors in neuroblastoma x glioma hybrid cells. nih.gov In functional assays, both dermorphin and its Hyp6 analogue inhibit the prostaglandin E1-evoked increase in cyclic AMP (cAMP) levels, an effect that is preventable by the opiate antagonist naloxone. nih.gov

The interaction of these peptides with opioid receptors provides a valuable tool for understanding receptor activation. The N-terminal tetrapeptide of dermorphin is considered the minimum sequence required for full activity, emphasizing the critical role of the Tyr-D-Ala-Phe-Gly pharmacophore. nih.gov The development of dermorphin-based affinity labels, created by modifying the second position of the peptide, has resulted in compounds with subnanomolar affinity for the MOR. nih.gov These affinity labels bind covalently to the receptor, making them invaluable molecular probes for studying peptide-receptor interactions and characterizing the receptor's binding pocket. nih.gov Such studies contribute to a more detailed molecular map of opioid receptors, paving the way for the rational design of ligands with specific signaling properties.

Binding Affinity and Functional Activity of Dermorphin and Analogs
CompoundReceptorBinding Affinity (IC50 / Ki)Functional Assay (IC50)Source
Dermorphinμ-opioid receptorKi = 0.7 nM- scilit.com
Dermorphinδ-opioid receptorKi = 62 nM- scilit.com
Dermorphinκ-opioid receptorKi > 5000 nM- scilit.com
DermorphinOpioid Receptors (competing with [3H]Leu-enkephalin)IC50 = 0.1 μMIC50 = 0.2 μM (cAMP inhibition) nih.gov
Dermorphin, 4-hyp(6)-Opioid Receptors (competing with [3H]Leu-enkephalin)IC50 = 0.3 μMIC50 = 0.4 μM (cAMP inhibition) nih.gov
[D-Orn(=C=S)2]-dermorphinμ-opioid receptorIC50 = 0.1-5 nM- nih.gov
[D-Orn(-COCH2Br)2]-dermorphinμ-opioid receptorIC50 = 0.1-5 nM- nih.gov
[D-Lys(=C=S)2]dermorphinμ-opioid receptorIC50 = 0.1-5 nM- nih.gov

Strategies for Enhanced Bioavailability and CNS Penetration of Peptide Opioids

A significant hurdle in the development of peptide-based drugs, including dermorphin analogs, is their poor bioavailability and limited ability to cross the blood-brain barrier (BBB). acs.orgnih.gov The BBB is a highly selective barrier formed by endothelial cells in brain capillaries that restricts the passage of substances from the bloodstream into the central nervous system (CNS). acs.orgacs.org For opioid peptides to be effective as centrally acting analgesics, they must overcome this barrier. acs.org

Endogenous opioid peptides are typically unsuitable as drugs due to rapid enzymatic degradation in vivo. nih.gov Consequently, various chemical modification strategies have been developed to improve the pharmacokinetic properties of synthetic peptide analogs. nih.gov These include:

Lipidation: Increasing the lipophilicity (fat-solubility) of a peptide can enhance its ability to passively diffuse across the lipid membranes of the BBB. acs.orgvub.be Studies on dermorphin tetrapeptide analogues have shown that increased lipophilicity, rather than structural flexibility, is a key determinant for penetrating the blood-CNS barrier. acs.orgacs.orgvub.beh1.co N-alkylation of the peptide backbone is one method used to increase lipophilicity. acs.org

Incorporation of D-amino acids or unnatural amino acids: As exemplified by dermorphin itself, the inclusion of D-amino acids can confer resistance to enzymatic degradation by proteases. nih.gov

Cyclization: Creating a cyclic peptide structure can improve metabolic stability and conformational rigidity, which can be favorable for receptor binding and transport. nih.govnih.gov

Prodrug Strategies: Chemical modification of a peptide to create a more lipophilic prodrug can facilitate BBB crossing. Once in the CNS, the modifying group is cleaved to release the active peptide. researchgate.net

Adsorptive-Mediated Endocytosis: Certain peptide analogs can be transported across the BBB via this mechanism. nih.gov Studies on [D-Arg2]dermorphin tetrapeptide analogs suggest their transport involves adsorptive-mediated endocytosis, although with slower permeation rates compared to other analogs. nih.gov

Strategies to Enhance Bioavailability and CNS Penetration of Peptide Opioids
StrategyMechanism of ActionExample/ApplicationSource
Increased LipophilicityEnhances passive diffusion across the blood-brain barrier.N-alkylation of dermorphin tetrapeptide analogues. acs.orgvub.be
Incorporation of D-Amino AcidsIncreases resistance to enzymatic degradation.The native D-Ala2 residue in dermorphin. nih.govnih.gov
CyclizationImproves metabolic stability and may lock the peptide in an active conformation.Cyclic prodrugs of enkephalins showing higher permeability. nih.govnih.gov
Prodrug ApproachMasks polar functional groups to increase lipophilicity for transport, then converts to the active drug.Coumarinic acid based cyclic prodrugs of enkephalins. nih.govresearchgate.net
Adsorptive-Mediated EndocytosisUtilizes a specific transport mechanism to cross the BBB.Transport of [D-Arg2]dermorphin analogs (ADAB and ADAMB). nih.gov
PEGylationAttaching polyethylene glycol chains can improve stability and solubility.General strategy for peptide modification. researchgate.net

Role of Dermorphin, 4-hyp(6)- in the Development of Next-Generation Opioid Ligands

The high potency and receptor selectivity of dermorphin and its analogs make them ideal starting points for designing novel opioid ligands. mdpi.comnih.gov The goal is to develop analgesics that retain the high efficacy of classical opioids but have a reduced side-effect profile, such as respiratory depression, tolerance, and abuse liability. nih.govmdpi.com

Dermorphin's structure has served as a template for several innovative approaches:

Highly Selective μ-Agonists: Synthetic derivatives of the dermorphin tetrapeptide, such as H-Tyr-D-Arg-Phe-Gly-NH2, have been investigated as highly selective agonists for the μ1-opioid receptor subtype. mdpi.com The stimulation of μ1 receptors is associated with supraspinal analgesia, while μ2 receptor activation is linked to side effects like respiratory depression and euphoria. mdpi.com Developing subtype-selective ligands is a key strategy for separating therapeutic effects from adverse ones.

Mixed NOP/Opioid Receptor Agonists: There is growing evidence that the simultaneous activation of the nociceptin/orphanin FQ (NOP) receptor and classical opioid receptors can produce synergistic analgesic effects with a better safety profile. acs.orgnih.gov Researchers have created hybrid molecules by linking dermorphin-related peptides with NOP receptor ligands. acs.org For example, the dimeric compound DeNo was generated by combining N/OFQ and dermorphin-related peptides to create a mixed NOP/opioid agonist. acs.org

Molecular Probes and Affinity Labels: As discussed previously, modifying the dermorphin sequence has yielded potent affinity labels that bind irreversibly to the μ-opioid receptor. nih.gov These tools are crucial for fundamental research into receptor structure and function, which in turn informs future drug design. nih.govmedicalnewstoday.com By identifying the precise interactions between the peptide and the receptor, scientists can design small molecules or peptidomimetics that replicate these interactions while possessing improved drug-like properties. medicalnewstoday.com

The exploration of dermorphin analogs, including Dermorphin, 4-hyp(6)-, continues to provide critical insights for the development of next-generation opioid ligands. mdpi.comnih.gov By leveraging the unique structural features conferred by its D-amino acid and potent pharmacophore, researchers aim to create novel chemical entities that can offer potent pain relief with significantly improved safety and tolerability. nih.govmdpi.com

Q & A

Q. What structural features of Dermorphin, 4-Hyp(6)- contribute to its μ-opioid receptor selectivity?

Dermorphin's selectivity for μ-opioid receptors is attributed to its unique amino acid sequence (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂), particularly the presence of the rare D-Alanine residue at position 2. This D-amino acid induces conformational rigidity, stabilizing a bioactive structure that enhances receptor binding. Computational studies using molecular mechanics (ECEPP) and molecular dynamics (AMBER force fields) have identified folded backbone configurations (e.g., β-turns) critical for receptor interaction . Comparative analyses of Dermorphin analogs, such as [D-Arg²]Dermorphin-(1-4) amide, further highlight the role of side-chain modifications in modulating receptor affinity .

Q. What in vitro assays are recommended for preliminary evaluation of Dermorphin's pharmacological activity?

Calcium mobilization assays in CHOµ cells are widely used to measure Dermorphin's μ-opioid receptor activation. For example, concentration-response curves comparing Dermorphin to morphine (ED₅₀: 0.03 mg/kg vs. morphine's 0.09 mg/kg) demonstrate its higher potency . Receptor binding assays using radiolabeled ligands (e.g., [³H]DAMGO) and competitive displacement studies provide quantitative affinity data. Additionally, isolated tissue preparations (e.g., guinea pig ileum) can assess functional antagonism by naloxone to confirm opioid-specific effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported ED₅₀ values for Dermorphin across experimental models?

Variations in ED₅₀ values often arise from differences in assay conditions (e.g., cell lines, species-specific receptor isoforms) or administration routes (intrathecal vs. systemic). To address this:

  • Standardize protocols using validated cell lines (e.g., CHOµ for μ-receptor studies) and control for pharmacokinetic factors (e.g., enzymatic degradation via peptidase inhibitors).
  • Perform meta-analyses of published data, stratifying results by model type and dosing regimen. For instance, intrathecal administration in rodents yields ED₅₀ values 30–40× lower than systemic doses due to reduced first-pass metabolism .
  • Use statistical tools (e.g., mixed-effects models) to account for inter-study variability .

Q. What computational strategies predict the bioactive conformation of Dermorphin analogs?

Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP4P water) and quantum-chemical calculations are critical. For example:

  • MD simulations at 293–313 K over 10 ns trajectories reveal stable conformations with Pro⁶-Ser⁷ bends facilitating receptor docking .
  • Semi-empirical methods (e.g., PM6) calculate electronic properties of side chains, identifying pharmacophore groups (e.g., Tyr¹ and Phe³ aromatic rings) essential for μ-receptor activation .
  • Comparative studies of inactive analogs (e.g., L-Ala² substitutions) validate computational predictions by linking structural deviations to reduced activity .

Q. What experimental designs mitigate tolerance development in chronic Dermorphin studies?

Tolerance mechanisms involve receptor internalization and cAMP pathway upregulation. Strategies include:

  • Intermittent dosing : Administering Dermorphin in pulsed regimens (e.g., 48-hour intervals) reduces β-arrestin recruitment, delaying receptor desensitization .
  • Co-administration with antagonists : Low-dose naloxone (0.1 mg/kg) blocks compensatory glial activation without reversing analgesia .
  • Biodegradable delivery systems : Encapsulation in PLGA nanoparticles prolongs release, maintaining stable plasma levels and minimizing tolerance .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze Dermorphin's dual effects on pain and endocrine function?

Dermorphin stimulates thyrotropin secretion and inhibits gastric acid, complicating data interpretation. Recommended approaches:

  • Dose-response stratification : Use low doses (0.01–0.1 mg/kg) to isolate analgesic effects and higher doses (0.5–1 mg/kg) to study endocrine actions .
  • Knockout models : μ-opioid receptor (MOR) knockout mice differentiate receptor-mediated analgesia from off-target endocrine effects .
  • Multivariate regression : Correlate plasma thyrotropin levels with analgesia scores to quantify dose-dependent interactions .

Tables for Key Data Comparison

Parameter Dermorphin Morphine Source
μ-Receptor Affinity (Ki) 0.8 nM2.1 nM
Analgesic ED₅₀ (i.t.) 0.009 mg/kg0.3 mg/kg
Half-life (plasma) 1.3 min120 min
Tolerance Onset 7–10 days3–5 days

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.